![molecular formula C23H17N B14252384 4-[2-(Pyren-1-YL)ethyl]pyridine CAS No. 411209-45-5](/img/structure/B14252384.png)
4-[2-(Pyren-1-YL)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyren-1-yl)ethyl]pyridine is an organic compound that belongs to the class of pyrene-pyridine derivatives. This compound is known for its unique optical properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-1-yl)ethyl]pyridine typically involves the reaction of pyrene with pyridine derivatives. One common method includes the use of 1-pyrenecarboxaldehyde and 2-acetyl thiophene in the presence of a base such as potassium hydroxide in ethanol . The reaction is carried out at room temperature, leading to the formation of the desired product.
Industrial Production Methods
These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Pyren-1-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-pyridine carboxylic acids, while reduction can produce pyrene-pyridine alcohols .
Applications De Recherche Scientifique
4-[2-(Pyren-1-yl)ethyl]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(Pyren-1-yl)ethyl]pyridine involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The compound’s optical properties are attributed to its ability to undergo protonation and deprotonation cycles, as well as complexation with metal ions . These interactions can modulate its electronic structure and, consequently, its optical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar in structure but lacks the ethyl linker, resulting in different optical properties.
2,6-Di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine: Contains additional pyrazolyl groups, which can further modulate its electronic and optical properties.
Uniqueness
4-[2-(Pyren-1-yl)ethyl]pyridine is unique due to its combination of pyrene and pyridine moieties connected by an ethyl linker. This structure provides a balance between rigidity and flexibility, enhancing its suitability for various applications, particularly in the field of nonlinear optics .
Propriétés
Numéro CAS |
411209-45-5 |
|---|---|
Formule moléculaire |
C23H17N |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-(2-pyren-1-ylethyl)pyridine |
InChI |
InChI=1S/C23H17N/c1-2-18-8-9-20-7-6-17(5-4-16-12-14-24-15-13-16)21-11-10-19(3-1)22(18)23(20)21/h1-3,6-15H,4-5H2 |
Clé InChI |
ITQYAQAFDKSRBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCC5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B14252305.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
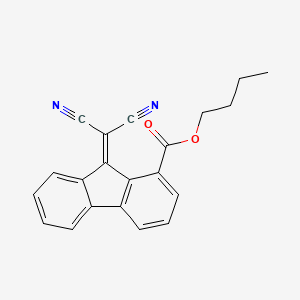
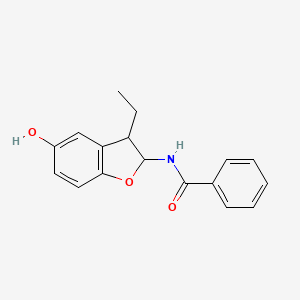
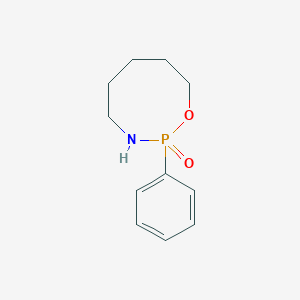
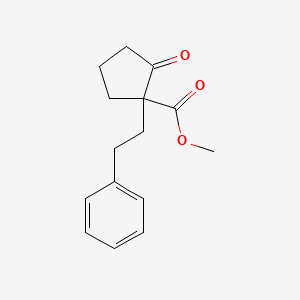
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
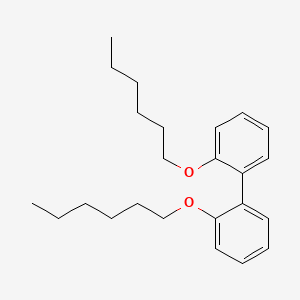

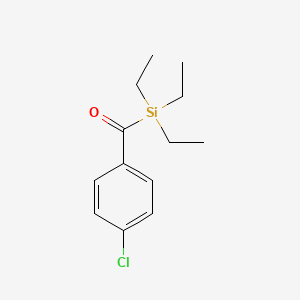
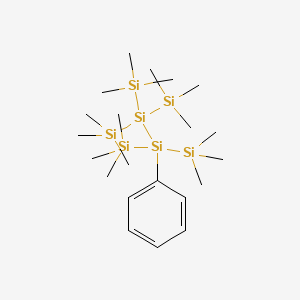
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
